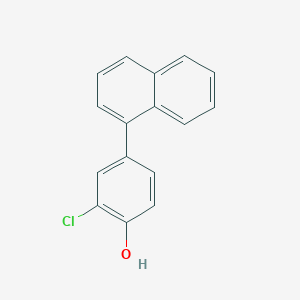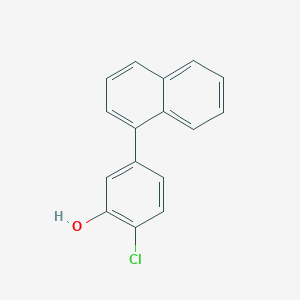
3-Chloro-5-(naphthalen-1-yl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(naphthalen-1-yl)phenol, 95% is an organic compound that has a wide range of applications in scientific research. It is a derivative of phenol, an aromatic compound with a hydroxyl group attached to a benzene ring. 3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied extensively for its biochemical and physiological effects, as well as its synthesis methods and applications.
科学的研究の応用
3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses, as well as its potential to act as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to act as a chelating agent for metal ions and for its ability to scavenge free radicals. Additionally, 3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied for its potential to act as a sensitizer for photodynamic therapy and for its ability to inhibit the growth of cancer cells.
作用機序
The exact mechanism of action of 3-Chloro-5-(naphthalen-1-yl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an antioxidant and anti-inflammatory agent by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting the cell wall and membrane structure. Furthermore, the compound has been shown to act as a chelating agent for metal ions, which can lead to the inhibition of certain enzymatic reactions.
Biochemical and Physiological Effects
3-Chloro-5-(naphthalen-1-yl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that the compound has the potential to act as an antioxidant, anti-inflammatory, and chelating agent. Additionally, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses. Furthermore, the compound has been studied for its potential to act as a sensitizer for photodynamic therapy and for its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
The use of 3-Chloro-5-(naphthalen-1-yl)phenol, 95% in lab experiments has several advantages and limitations. One advantage is that the compound is relatively easy to synthesize and purify. Additionally, the compound is relatively stable and has a long shelf life. However, the compound is toxic and can be irritating to the skin and eyes. Furthermore, the compound is flammable and should be handled with care.
将来の方向性
There are several potential future directions for the use of 3-Chloro-5-(naphthalen-1-yl)phenol, 95%. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the compound could be used in combination with other compounds to create more effective treatments for bacterial, fungal, and viral infections. Furthermore, the compound could be used in combination with other compounds to create more effective treatments for cancer. Additionally, the compound could be used to develop new chelating agents for metal ions. Finally, the compound could be used in combination with other compounds to create more effective treatments for inflammation and oxidative stress.
合成法
3-Chloro-5-(naphthalen-1-yl)phenol, 95% can be synthesized by reacting naphthalene-1-ol with chlorosulfonic acid. The reaction produces a sulfonation product, which is then treated with a base such as sodium hydroxide to form the desired product. The reaction is typically carried out at temperatures ranging from 0-20°C. The reaction time is dependent on the concentration of the reactants and can range from minutes to hours. The product can be purified by recrystallization or chromatography.
特性
IUPAC Name |
3-chloro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAGPOJLYGAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(naphthalen-1-yl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)

